molecular formula C17H14BrNO3S B2621683 1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone CAS No. 265111-01-1

1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone

Cat. No.: B2621683
CAS No.: 265111-01-1
M. Wt: 392.27
InChI Key: LXJBSLYINDELGE-UHFFFAOYSA-N
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Description

1-(5-Bromo-1-tosyl-1H-indol-3-yl)ethanone is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound features a bromine atom at the 5-position and a tosyl group at the 1-position of the indole ring, with an ethanone group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone typically involves the following steps:

    Tosylation: The tosyl group is introduced at the 1-position of the indole ring using tosyl chloride (TsCl) in the presence of a base such as pyridine.

    Ethanone Group Introduction: The ethanone group can be introduced through Friedel-Crafts acylation using acetyl chloride (CH3COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-1-tosyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The indole ring can undergo oxidation to form quinonoid structures using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, NaH).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of substituted indole derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of quinonoid structures.

Scientific Research Applications

1-(5-Bromo-1-tosyl-1H-indol-3-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized indole derivatives.

Mechanism of Action

The mechanism of action of 1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine and tosyl groups can enhance the compound’s binding affinity to biological receptors, while the ethanone group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-1H-indol-3-yl)ethanone: Lacks the tosyl group, which may affect its chemical reactivity and biological activity.

    1-(5-Bromo-7-chloro-1H-indol-3-yl)ethanone:

    1-(5-Fluoro-1-tosyl-1H-indol-3-yl)ethanone: Substitutes the bromine atom with a fluorine atom, potentially altering its reactivity and biological effects.

Uniqueness

1-(5-Bromo-1-tosyl-1H-indol-3-yl)ethanone is unique due to the presence of both bromine and tosyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance its reactivity and binding affinity, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

1-[5-bromo-1-(4-methylphenyl)sulfonylindol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3S/c1-11-3-6-14(7-4-11)23(21,22)19-10-16(12(2)20)15-9-13(18)5-8-17(15)19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJBSLYINDELGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Br)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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